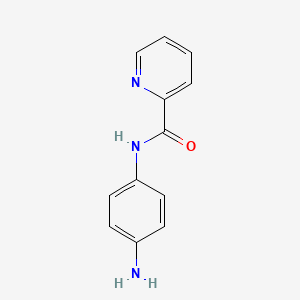

N-(4-aminophenyl)pyridine-2-carboxamide

Description

N-(4-Aminophenyl)pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine ring linked to a 4-aminophenyl group via a carboxamide bridge. This structural motif is frequently utilized in medicinal chemistry and materials science, particularly as an intermediate in synthesizing pharmaceuticals or metal-coordinating agents.

Properties

IUPAC Name |

N-(4-aminophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALBTYIQUXBZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355744 | |

| Record name | N-(4-aminophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491839-49-7 | |

| Record name | N-(4-aminophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4-aminophenyl)pyridine-2-carboxamide is an organic compound with notable biological activities, particularly in cancer research. Its chemical structure, characterized by a pyridine ring substituted with a carboxamide and an amino group on a phenyl ring, positions it as a significant molecule in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₁N₃O

- Structure : The compound consists of a pyridine ring with a carboxamide group and an amino group attached to a phenyl ring.

This compound primarily targets the MET protein, which is crucial in regulating cell proliferation, survival, and motility. The compound exhibits antiproliferative effects against various cancer cell lines, including:

- A549 (lung cancer)

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The mechanism includes the induction of apoptosis in cancer cells by modulating cell cycle processes and influencing downstream signaling pathways associated with the MET protein .

Anticancer Effects

Research has shown that this compound demonstrates significant cytotoxicity against several cancer cell lines. Below is a summary of its antiproliferative activity:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 5.6 | Moderate |

| HeLa | 4.2 | High |

| MCF-7 | 3.8 | High |

These values indicate that the compound is particularly effective against MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment .

Case Studies

-

Study on Lung Cancer (A549 Cells) :

- Researchers evaluated the efficacy of this compound on A549 cells, noting a significant reduction in cell viability at concentrations above 5 µM. The study concluded that the compound could serve as a lead for developing new lung cancer therapies.

- Cervical Cancer (HeLa Cells) :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-bromophenyl)pyridine-2-carboxamide | Contains bromine instead of an amino group | Exhibits enhanced reactivity due to bromine |

| N-(3-aminophenyl)pyridine-2-carboxamide | Amino group at the meta position | Different biological activity profile |

| N-(4-methylphenyl)pyridine-2-carboxamide | Methyl substitution on the phenyl ring | Alters lipophilicity and solubility |

These comparisons illustrate how variations in substituents can lead to distinct chemical properties and biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares N-(4-aminophenyl)pyridine-2-carboxamide with structurally related analogs:

Key Differentiators

- Electronic Effects: The amino group in the target compound increases electron density, favoring interactions with electrophilic targets or metal ions (e.g., Pd(II), Pt(II)) . In contrast, bromine (electron-withdrawing) in N-(4-Bromophenyl)pyridine-2-carboxamide stabilizes metal complexes for catalytic applications .

- Solubility and Reactivity: Methoxy substituents (e.g., N-[(4-Methoxyphenyl)methyl]pyridine-2-carboxamide) improve lipophilicity but may reduce aqueous solubility .

- Toxicity : The methoxy derivative’s acute toxicity (Category 4 across routes) contrasts with the lack of reported toxicity for brominated or aminated analogs, suggesting substituents critically influence safety profiles .

Pharmaceutical Relevance

- Intermediate Utility: emphasizes 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide as a key intermediate in kinase inhibitor synthesis. The target compound’s amino group offers analogous versatility for constructing urea, sulfonamide, or imine derivatives .

- Biological Activity : Nitro and hydroxy groups () could confer antibacterial or antitumor properties, whereas methoxy groups may align with CNS-targeting molecules (e.g., piperazine derivatives in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.